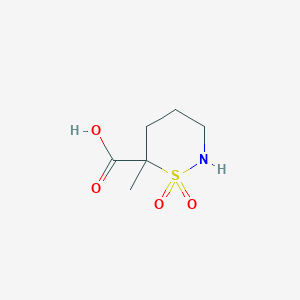

6-methyl-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid

Description

6-Methyl-1,1-dioxo-1λ⁶,2-thiazinane-6-carboxylic acid is a sulfur-containing heterocyclic compound characterized by a six-membered thiazinane ring with two sulfonyl (dioxo) groups and a carboxylic acid substituent at the 6-position.

Properties

IUPAC Name |

6-methyl-1,1-dioxothiazinane-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4S/c1-6(5(8)9)3-2-4-7-12(6,10)11/h7H,2-4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVAISMZXSMDNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNS1(=O)=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2225144-84-1 | |

| Record name | 6-methyl-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing a thiazinane ring with a carboxylic acid group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

6-methyl-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted thiazinane compounds .

Scientific Research Applications

6-methyl-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-methyl-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-(Methoxymethyl)-1,1-dioxo-1λ⁶,2-thiazinane-6-carboxylic Acid

- Molecular Formula: C₈H₁₃NO₅S

- Molecular Weight : 223.25 g/mol ()

- Key Differences: Substitution at the 6-position includes a methoxymethyl group instead of a methyl group.

- Implications : The methoxymethyl group may alter pharmacokinetic properties, such as membrane permeability or metabolic stability, in drug design contexts.

2-Methyl-1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazole-6-carboxylic Acid

- CAS : 1038706-82-9

- Molecular Formula: C₉H₇NO₅S ()

- Key Differences :

- Contains a benzothiazole ring fused with a trioxo system instead of a thiazinane ring.

- The aromatic benzothiazole moiety introduces planar rigidity, contrasting with the flexible thiazinane ring.

- Implications : Aromaticity may enhance UV absorption properties, making this compound suitable for materials science applications, such as organic electronics.

Natural Product Derivatives

Chinomethionat (6-Methyl-1,3-dithiolo[4,5-b]quinoxalin-2-one)

- CAS : 2439-01-2 ()

- Molecular Formula : C₁₀H₆N₂OS₂

- Key Differences: Features a quinoxaline-dithiolo fused ring system instead of a thiazinane. Contains dithiolo groups (two sulfur atoms) rather than sulfonyl groups.

- Implications: The dithiolo-quinoxaline structure is associated with fungicidal activity (), suggesting sulfur arrangement critically influences biocidal properties.

Marine-Derived 2-Geranylgeranyl-6-methyl-1,4-benzohydroquinone

- Key Differences: A large geranylgeranyl chain replaces the thiazinane-carboxylic acid moiety. Methyl substitution at the 6-position on a benzohydroquinone core ().

- Implications : The lipophilic geranylgeranyl group enhances membrane affinity, likely contributing to its reported bioactivity in marine organisms (e.g., antioxidant or cytotoxic effects).

Comparative Data Table

Research Findings and Implications

- Synthetic Flexibility : Thiazinane derivatives like the target compound are synthetically tunable; substitutions at the 6-position (e.g., methyl vs. methoxymethyl) can modulate physicochemical properties ().

- Biological Activity: Structural analogs with sulfur-containing heterocycles, such as chinomethionat, demonstrate that sulfur arrangement (dithiolo vs. sulfonyl) is critical for fungicidal activity ().

- Natural vs. Synthetic Variability : Marine-derived methyl-substituted compounds () exhibit variability in bioactivity based on collection conditions, whereas synthetic thiazinane derivatives offer consistency for industrial applications.

Biological Activity

6-Methyl-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylic acid (CAS Number: 2225144-84-1) is a synthetic compound recognized for its potential biological activities. This compound features a unique thiazinane ring structure, which contributes to its chemical properties and biological interactions. Research has indicated various applications in medicinal chemistry, particularly concerning anti-inflammatory and antimicrobial activities.

The molecular formula of this compound is , with a molecular weight of approximately 249.32 g/mol. Its structural characteristics include:

- Thiazinane Ring : Provides stability and specific reactivity.

- Dioxo Groups : Implicated in redox reactions and enzyme interactions.

- Carboxylic Acid Functionality : Enhances solubility and bioavailability.

Table 1: Chemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C10H19NO4S |

| Molecular Weight | 249.32 g/mol |

| CAS Number | 2225144-84-1 |

| Structural Features | Thiazinane ring |

| Functional Groups | Carboxylic acid, Dioxo |

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of this compound. In experimental models, it has been shown to reduce edema and pain response effectively. For instance, studies involving carrageenan-induced inflammation in rats demonstrated that the compound significantly decreased swelling compared to control groups.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Preliminary findings suggest that it exhibits activity against various bacterial strains, making it a candidate for further development in antibiotic therapies.

Case Studies

- Inflammation Model Study : In a study assessing the anti-inflammatory effects of similar compounds, it was found that derivatives of thiazinane exhibited significant reductions in paw edema in rat models when administered intraperitoneally. The results indicated that these compounds could outperform traditional anti-inflammatory drugs like Diclofenac in certain dosages .

- Antimicrobial Testing : A series of tests against common pathogens showed that derivatives of thiazinane compounds had varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. The results suggest a mechanism involving disruption of bacterial cell wall synthesis .

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The dioxo groups may facilitate binding to active sites on enzymes, altering their function and leading to therapeutic effects.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential.

Table 2: Comparison with Similar Compounds

| Compound Name | Biological Activity | Structural Features |

|---|---|---|

| 4-Methyl-2,2-dioxo-1H-benzothiazine | Anti-inflammatory | Benzothiazine ring |

| 2-tert-butyl-6-methyl-1,1-dioxothiazinane | Antimicrobial | Thiazinane ring |

| 6-Methyl-1,1-dioxo-1lambda6,2-thiazinane | Anti-inflammatory & Antimicrobial | Thiazinane ring with dioxo groups |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-methyl-1,1-dioxo-1λ⁶,2-thiazinane-6-carboxylic acid, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step organic reactions, such as cyclization of thiolane precursors with carboxylic acid derivatives under controlled conditions. Key reagents include thioureas, alkylating agents, and catalysts like nickel or copper. Reaction parameters (temperature, solvent polarity, and time) are optimized using design-of-experiment (DOE) approaches to maximize yield. Progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. How is the compound structurally characterized to confirm its identity and purity?

- Methodology : Advanced spectroscopic techniques are employed:

- NMR : Assigns proton and carbon environments, confirming the thiazinane ring and methyl/carboxylic acid substituents.

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves 3D conformation, particularly the spatial arrangement of the dioxo and methyl groups .

Q. What solvents and purification methods are recommended for isolating the compound?

- Methodology : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during synthesis. Purification involves recrystallization using ethanol/water mixtures or column chromatography with silica gel. Purity (>95%) is confirmed via melting point analysis and HPLC retention time comparisons .

Advanced Research Questions

Q. How does the electronic structure of the 1,1-dioxo group influence reactivity in nucleophilic substitution reactions?

- Methodology : Computational studies (DFT calculations) analyze electron density distribution, revealing enhanced electrophilicity at the sulfur atom due to the electron-withdrawing dioxo group. Experimental validation involves kinetic studies using nucleophiles (e.g., amines, thiols) under varying pH conditions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. no activity)?

- Methodology :

- Dose-Response Assays : Test across a concentration gradient (1–100 µM) to identify threshold effects.

- Strain-Specificity Screening : Use diverse microbial strains (Gram-positive/-negative bacteria, fungi) to assess selectivity.

- Mechanistic Studies : Evaluate enzyme inhibition (e.g., dihydrofolate reductase) via fluorescence-based assays .

Q. How can reaction yields be improved for large-scale synthesis without compromising stereochemical integrity?

- Methodology :

- Flow Chemistry : Continuous flow reactors optimize heat/mass transfer, reducing side reactions.

- Catalyst Screening : Test chiral catalysts (e.g., Ru-BINAP complexes) for enantioselective synthesis.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediates and adjust parameters in real time .

Q. What are the challenges in correlating computational docking predictions with experimental binding affinities for this compound?

- Methodology :

- Molecular Dynamics Simulations : Assess binding pocket flexibility over 100-ns trajectories.

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with immobilized targets (e.g., kinases).

- X-ray Co-Crystallization : Resolve ligand-protein interactions at atomic resolution to validate docking poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.